molecular formula C19H27N3O3 B368178 ethyl 4-[3-(2,3-dihydro-1H-inden-5-ylamino)-3-oxopropyl]piperazine-1-carboxylate CAS No. 428837-83-6

ethyl 4-[3-(2,3-dihydro-1H-inden-5-ylamino)-3-oxopropyl]piperazine-1-carboxylate

Cat. No.: B368178
CAS No.: 428837-83-6
M. Wt: 345.4g/mol
InChI Key: QOPUPOUSTSDEBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ethyl 4-[3-(2,3-dihydro-1H-inden-5-ylamino)-3-oxopropyl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, an indan moiety, and a carboxylic acid ester group

Properties

CAS No.

428837-83-6

Molecular Formula

C19H27N3O3

Molecular Weight

345.4g/mol

IUPAC Name

ethyl 4-[3-(2,3-dihydro-1H-inden-5-ylamino)-3-oxopropyl]piperazine-1-carboxylate

InChI

InChI=1S/C19H27N3O3/c1-2-25-19(24)22-12-10-21(11-13-22)9-8-18(23)20-17-7-6-15-4-3-5-16(15)14-17/h6-7,14H,2-5,8-13H2,1H3,(H,20,23)

InChI Key

QOPUPOUSTSDEBF-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCN(CC1)CCC(=O)NC2=CC3=C(CCC3)C=C2

Canonical SMILES

CCOC(=O)N1CCN(CC1)CCC(=O)NC2=CC3=C(CCC3)C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[3-(2,3-dihydro-1H-inden-5-ylamino)-3-oxopropyl]piperazine-1-carboxylate typically involves multiple steps:

    Formation of the Indan Moiety: The indan structure can be synthesized through a Friedel-Crafts acylation reaction followed by cyclization.

    Attachment of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions.

    Carbamoylation: The indan moiety is then carbamoylated using appropriate reagents such as isocyanates.

    Esterification: Finally, the carboxylic acid group is esterified using ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-[3-(2,3-dihydro-1H-inden-5-ylamino)-3-oxopropyl]piperazine-1-carboxylate can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the indan moiety.

    Reduction: Reduced forms of the carbamoyl or ester groups.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

ethyl 4-[3-(2,3-dihydro-1H-inden-5-ylamino)-3-oxopropyl]piperazine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.